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Compound of Interest

Compound Name: 2-(Difluoromethoxy)phenol

Cat. No.: B1597864

An In-Depth Technical Guide to 2-(Difluoromethoxy)phenol (C7HesF20:2) for Advanced
Research and Drug Development

Executive Summary

2-(Difluoromethoxy)phenol is a fluorinated aromatic organic compound of significant interest
to the pharmaceutical and agrochemical industries. Its structure, featuring a difluoromethoxy
group (-OCF2zH) ortho to a hydroxyl group on a benzene ring, makes it a valuable and versatile
building block in advanced organic synthesis. The incorporation of the difluoromethoxy moiety
is a key strategy in modern medicinal chemistry to enhance the pharmacokinetic and
pharmacodynamic profiles of drug candidates. This group can improve metabolic stability,
increase lipophilicity, and act as a bioisostere for other functional groups, ultimately leading to
compounds with superior efficacy and bioavailability.[1][2][3] This technical guide provides an
in-depth overview of the core physicochemical properties, a representative synthesis protocol,
key applications in drug development, and essential safety and handling procedures for 2-
(Difluoromethoxy)phenol.

Core Physicochemical Properties

The fundamental properties of 2-(Difluoromethoxy)phenol are summarized below. These
data are critical for its use in experimental design, reaction setup, and purification processes.
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Property Value Source(s)
IUPAC Name 2-(difluoromethoxy)phenol [415]

CAS Number 53104-96-4 [4][5][6]
Molecular Formula C7HsF202 [41[5]1[6][7]
Molecular Weight 160.12 g/mol [L1[4151171
Exact Mass 160.03358575 Da [4][6]
Appearance Colorless to light yellow liquid [7]

196.7°C @ 760 mmHg; 75-

Boiling Point 6][7][8
J 76°C @ 10 Torr leltts]

Density ~1.30 g/cm? [61[7]

XLogP3 1.99 [6]

graph "molecular structure" {
layout="neato";

node [shape=plaintext, fontname="Arial"];
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Benzene ring nodes
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// Substituent nodes
0 phenol [po0s="2.08,1.2!", label="0"];
H phenol [pos="2.8,1.2!", label="H"];
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0 ether [po0s="0,2.4!", label="0"];

C difluoro [pos="0,3.6!", label="C"];

H difluoro [pos="-0.7,4.2!", label="H"];
F1 [pos="0.7,4.2!", label="F"];

F2 [pos="0,4.8!", label="F"];

// Benzene ring bonds (alternating double bonds)
Cl -- C2 [style=double];

C2 -- C3;
C3 -- C4 [style=double];
c4 -- C5;
C5 -- C6 [style=double];
C6 -- C1;

// Substituent bonds

C6 -- 0 phenol;

0 phenol -- H phenol;

Cl -- 0 ether;

0 ether -- C difluoro;

C difluoro -- H difluoro;
C difluoro -- F1;

C difluoro -- F2;

¥

Caption: Molecular structure of 2-(Difluoromethoxy)phenol.

Synthesis and Mechanism

The synthesis of aryl difluoromethyl ethers, including 2-(Difluoromethoxy)phenol, is
commonly achieved through the difluoromethylation of a corresponding phenol. A robust and
widely adopted method involves the use of sodium 2-chloro-2,2-difluoroacetate as a
difluorocarbene (:CF2) precursor.

Mechanistic Rationale
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The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate, which
generates the highly electrophilic difluorocarbene.[9] This intermediate is then trapped by a
nucleophile. In this context, the starting phenol (catechol or a protected derivative) is
deprotonated under basic conditions (e.g., using cesium carbonate) to form a more nucleophilic
phenolate anion. The phenolate attacks the difluorocarbene, and subsequent protonation yields
the final 2-(Difluoromethoxy)phenol product.[9] This method is favored for its operational
simplicity and the use of a stable, commercially available reagent.[10]

Representative Experimental Protocol

The following protocol is a representative procedure for the difluoromethylation of a phenol,
adapted from a validated method published in Organic Syntheses.[9][10] This procedure should
be performed under an inert atmosphere (e.g., nitrogen) by trained personnel.

Step 1: Reactant Preparation

e To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the starting phenol
(1.0 equiv) and cesium carbonate (1.5 equiv).

o Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill
with nitrogen three times to ensure an inert atmosphere.

Step 2: Solvent Addition and Degassing
e Add dry dimethylformamide (DMF) and deionized water via syringe.

« Stir the resulting solution and degas with a stream of nitrogen for approximately 1 hour. This
step is crucial to remove dissolved oxygen, which can interfere with the reaction.

Step 3: Reagent Addition and Reaction

e Under a positive nitrogen flow, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the
flask in one portion.

» Equip the flask with an air condenser, seal it, and place it in a preheated oil bath at 100°C.

 Allow the reaction to proceed for 2-4 hours, monitoring its completion by Thin-Layer
Chromatography (TLC).[9]
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Step 4: Workup and Extraction

e Once the reaction is complete, cool the flask to room temperature and dilute the mixture with
deionized water.

o Transfer the mixture to a separatory funnel and extract the product with an organic solvent
such as ethyl acetate (3x).

o Combine the organic layers and wash sequentially with water and a 10% lithium chloride
solution to remove residual DMF.[10]

Step 5: Purification

e Dry the organic phase over anhydrous sodium sulfate (Na2S0a), filter, and concentrate the
solution using a rotary evaporator.

e Dry the resulting crude product under high vacuum to yield the aryl difluoromethyl ether.
Further purification can be performed via column chromatography if necessary.
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Caption: Experimental workflow for the synthesis of aryl difluoromethyl ethers.
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Applications in Drug Discovery and Development
The Strategic Role of the Difluoromethoxy Group

The -OCFzH group is a privileged moiety in medicinal chemistry due to its unique electronic
properties and steric profile. It serves as a valuable bioisostere for hydroxyl (-OH), thiol (-SH),
and amine (-NHz) groups, which are common pharmacophores.[3] Its introduction into a drug
candidate can confer several advantages:

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a
metabolically labile methoxy group (-OCHs) with a difluoromethoxy group can block O-
demethylation, a common metabolic pathway that can inactivate a drug or produce
unwanted metabolites.[11]

» Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-
solubility), which can improve its ability to cross cell membranes and enhance bioavailability.

[1](21(3]

o Modulated Acidity: The strong electron-withdrawing nature of the fluorine atoms lowers the
pKa of the N-H in a bioisosteric amide or the O-H in a bioisosteric carboxylic acid, which can
alter binding interactions.

e Hydrogen Bonding: The hydrogen atom in the -OCFzH group can act as a hydrogen bond
donor, potentially forming key interactions with biological targets like enzymes and receptors
to improve binding affinity and specificity.[3]

Case Study: A Building Block for Novel Therapeutics

2-(Difluoromethoxy)phenol and its derivatives are instrumental in synthesizing novel
therapeutic agents.

e Anticancer Agents: Research has demonstrated the synthesis of 2-difluoromethoxy-
substituted estratriene sulfamates starting from related precursors.[11] These compounds
were designed as inhibitors of steroid sulfatase (STS), a key enzyme in hormone-dependent
cancers. Certain derivatives were identified as potent anti-proliferative agents against breast
cancer cell lines and inhibitors of tubulin assembly, a validated anticancer mechanism.[11]
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o Agrochemicals: Beyond pharmaceuticals, 2-(Difluoromethoxy)phenol is used as a reactant
in the synthesis of pesticides, such as 3-methoxy-2-(pyrimidinyloxyphenyl)acrylates,
highlighting its broader utility in the life sciences.[7]

Safety, Handling, and Storage

As a phenol derivative, 2-(Difluoromethoxy)phenol requires careful handling. While a specific
safety data sheet should always be consulted, the general hazards associated with phenols
and related fluorinated compounds apply.

o Hazard Identification: Phenols are typically toxic if swallowed, inhaled, or in contact with skin.
[12] They can cause severe skin burns and eye damage.[12] Related compounds like 3-
(Difluoromethoxy)phenol are classified as toxic if swallowed, causing skin irritation and
serious eye damage.[13][14]

e Handling:

[¢]

All handling should be conducted in a well-ventilated chemical fume hood.[6]

[¢]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant
gloves (e.g., Viton®), safety goggles or a face shield, and a lab coat.[14]

[e]

Avoid contact with skin, eyes, and clothing.[6] Avoid breathing vapors or mists.[14]

o

Wash hands thoroughly after handling.
o Storage:
o Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

o For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is
recommended.[7]

o Keep away from incompatible materials such as strong oxidizing agents, strong acids, and
strong bases.[12][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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